Nickel(II) sulfide crystal structure and phase transitions
Nickel(II) sulfide crystal structure and phase transitions
An in-depth technical guide on the crystal structure and phase transitions of Nickel(II) Sulfide (NiS), designed for researchers, scientists, and materials development professionals.
Introduction
Nickel(II) sulfide (NiS) is an inorganic compound that exhibits a complex phase behavior, making it a subject of significant scientific interest. It exists in multiple crystallographic forms, or polymorphs, with the most common being the hexagonal α-NiS and the rhombohedral β-NiS (millerite).[1][2] The transition between these phases is crucial as it involves a significant volume change and a shift in electronic and magnetic properties.[2][3][4] This transition has notable practical implications, particularly in the manufacturing of tempered glass, where NiS inclusions can lead to spontaneous fracture.[2][5] Understanding the crystal structure and phase behavior of NiS is essential for controlling its properties and mitigating its adverse effects in various applications.
Crystal Structures of Nickel(II) Sulfide Polymorphs
NiS primarily exists in two polymorphic forms at ambient pressure: a high-temperature α-phase and a low-temperature β-phase.
α-NiS: The High-Temperature Hexagonal Phase
The α-phase of NiS adopts the nickel arsenide (NiAs)-type crystal structure.[6][7] This structure is hexagonal, with the nickel atoms occupying octahedral sites and the sulfur atoms located in trigonal prismatic sites.[2][7] The α-phase is stable at temperatures above 379 °C (652 K).[2] It is a metallic conductor with Pauli paramagnetic behavior.[4]
β-NiS (Millerite): The Low-Temperature Rhombohedral Phase
The β-phase, known as the mineral millerite, is the stable form of NiS at lower temperatures.[1][2] It possesses a rhombohedral (trigonal) crystal system.[8][9] In contrast to the metallic α-phase, β-NiS is a semimetallic itinerant-electron antiferromagnet at low temperatures.[4] The mineral form typically appears as brassy yellow, needle-like (acicular) crystals.[8]
Crystallographic Data
The crystallographic parameters for the primary NiS polymorphs are summarized below.
| Property | α-NiS (NiAs-type) | β-NiS (Millerite) |
| Crystal System | Hexagonal | Trigonal (Rhombohedral) |
| Space Group | P6₃/mmc (No. 194)[6][10][11] | R3m (No. 160)[8][9] |
| Lattice Parameters | a = 3.420 Å, c = 5.300 Å[10] | a = 9.607 Å, c = 3.143 Å[8] |
| Coordination | Ni: Octahedral (6-coordinate)[2] S: Trigonal Prismatic (6-coordinate)[2] | Ni: Distorted Trigonal Bipyramidal (5-coordinate)[9] S: 5-coordinate[9] |
Phase Transitions in Nickel(II) Sulfide
The transformations between NiS polymorphs are driven by changes in temperature and pressure, leading to significant alterations in the material's physical properties.
Temperature-Induced α ↔ β Phase Transition
The most prominent phase transition in NiS is the reversible transformation between the high-temperature α-phase and the low-temperature β-phase.
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Transition Characteristics : The transition from α-NiS to β-NiS upon cooling is a first-order phase transition.[3][4] It is associated with a significant volume increase of 2-4%.[2][5] This volumetric expansion is the primary cause of spontaneous failure in tempered glass containing NiS inclusions.[2][5] The transition from the β-phase back to the α-phase occurs on heating above approximately 650 K.[1]
-
Electronic and Magnetic Changes : The α → β transition involves a transformation from a Pauli paramagnetic metal to a semimetallic, antiferromagnetic state.[3][4] This metal-to-semiconductor/semimetal transition occurs at a Néel temperature (TN) of 265 K.[3][4]
-
Influence of Stoichiometry : The kinetics and mechanism of the phase transformation are highly dependent on the sulfur content. Near-stoichiometric compositions undergo a massive transformation, whereas sulfur-rich (overstoichiometric) compositions exhibit a diffusion-controlled mechanism.[12] Increasing sulfur content can lower the transition temperature and slow the transformation rate.[5]
| Parameter | Value / Description |
| Transition Temperature | α → β: Occurs below 379 °C (652 K)[2] β → α: Occurs above 650 K[1] |
| Volume Change (α → β) | 2–4% increase[2][5] |
| Transition Type | First-order, reversible[3][4] |
| Property Change | Paramagnetic Metal (α) ↔ Antiferromagnetic Semimetal (β)[4] |
| Influencing Factors | Stoichiometry (Sulphur content), impurities (e.g., Fe), holding temperature and time.[5][13] |
Pressure-Induced Phase Transitions
Applying high pressure to nickel sulfides also induces phase transformations. For instance, NiS₂ transforms from its pyrite structure to a tetragonal phase (P4₂/n) at 150 GPa and subsequently to a hexagonal AlB₂-type structure at 756 GPa.[14] For Ni₃S₂, a transition from the α-phase to an orthorhombic Cmcm structure occurs at approximately 18-23 GPa.[15] Ab initio calculations predict a series of stable Ni-S compounds at pressures between 100-400 GPa, relevant for geophysical studies.[16]
Experimental Protocols
The characterization of NiS crystal structures and phase transitions relies on several key analytical techniques.
X-ray Diffraction (XRD) for Crystal Structure Analysis
XRD is the primary method for identifying crystalline phases and determining their structural parameters.
Methodology:
-
Sample Preparation : A finely ground powder of the synthesized NiS sample is prepared to ensure random orientation of the crystallites.
-
Instrument Setup : The powder is mounted on a sample holder in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).[17]
-
Data Collection : The sample is irradiated with monochromatic X-rays over a defined range of diffraction angles (2θ), typically from 10° to 90°.[17] The detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis : The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to determine lattice parameters, and the peak intensities are used for structure refinement. The overall pattern is compared to standard diffraction databases (e.g., AMCSD) to identify the NiS phases present (e.g., α-NiS, β-NiS).[18]
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the heat flow associated with phase transitions as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[19][20]
Methodology:
-
Sample Preparation : A small, weighed amount of the NiS sample is hermetically sealed in a sample pan (e.g., aluminum or alundum). An empty, sealed pan is used as a reference.[21]
-
Instrument Setup : The sample and reference pans are placed in the DSC instrument. The system is purged with an inert gas (e.g., Argon) to prevent oxidation.[22]
-
Thermal Program : The sample is subjected to a controlled temperature program, which includes heating and cooling at a constant rate (e.g., 10 °C/min).[22]
-
Data Collection : The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.
-
Data Analysis : The resulting DSC curve plots heat flow versus temperature. Endothermic or exothermic peaks indicate phase transitions. The onset temperature of a peak corresponds to the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[5][19]
Neutron Diffraction for Structural and Magnetic Characterization
Neutron diffraction is particularly useful for accurately locating light atoms (like sulfur in the presence of nickel) and for determining magnetic structures.[3][23]
Methodology:
-
Sample Preparation : A powder sample of NiS is loaded into a suitable container (e.g., a vanadium can) that is largely transparent to neutrons.
-
Instrument Setup : The sample is placed in a neutron diffractometer at a neutron source (e.g., a nuclear reactor or spallation source). The experiment can be conducted at various temperatures and pressures.[3]
-
Data Collection : A beam of neutrons is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern. For magnetic studies, data is collected both above and below the magnetic ordering temperature.[24]
-
Data Analysis : The diffraction pattern is analyzed using Rietveld refinement to determine both the crystal and magnetic structures. Magnetic ordering is identified by the appearance of new diffraction peaks below the ordering temperature. The analysis can reveal the arrangement and magnitude of magnetic moments on the Ni atoms.[3]
Visualized Pathways and Workflows
Caption: Temperature-induced reversible phase transition between α-NiS and β-NiS.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Nickel sulfide - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Millerite - Wikipedia [en.wikipedia.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. The NiAs (B8_1) Structure [atomic-scale-physics.de]
- 12. researchgate.net [researchgate.net]
- 13. aisglass.com [aisglass.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijirset.com [ijirset.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. linseis.com [linseis.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Application of DSC Method in Studies on Phase Transitions of Ni Superalloys | Semantic Scholar [semanticscholar.org]
- 23. In situ neutron diffraction to investigate the solid-state synthesis of Ni-rich cathode materials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
